molecular formula C14H12FNO2 B13410685 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide CAS No. 790243-12-8

4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

Cat. No.: B13410685
CAS No.: 790243-12-8
M. Wt: 245.25 g/mol
InChI Key: QEHFCJZYGJIGEN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-amino-4-methylphenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzaldehyde.

    Reduction: Formation of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzylamine.

    Substitution: Formation of 4-methoxy-N-(2-hydroxy-4-methylphenyl)benzamide.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxyphenyl)benzamide
  • 4-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can make it more versatile in various chemical reactions and applications compared to its analogs.

Properties

CAS No.

790243-12-8

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)16-14(18)10-3-5-11(15)6-4-10/h2-8,17H,1H3,(H,16,18)

InChI Key

QEHFCJZYGJIGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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